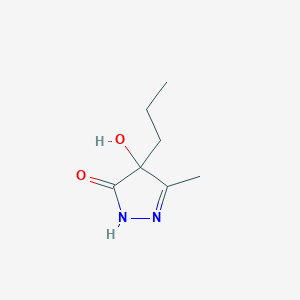
4-Hydroxy-3-methyl-4-propyl-1H-pyrazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazolone family This compound is characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method is the reaction of hydrazine hydrate with a β-diketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazolone ring .
Industrial Production Methods: Industrial production of this compound can be achieved through optimized reaction conditions, including the use of catalysts and controlled temperatures. The process may involve continuous flow reactors to enhance yield and efficiency. Green chemistry approaches, such as microwave-assisted synthesis, have also been explored to reduce environmental impact .
化学反応の分析
Types of Reactions: 4-Hydroxy-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and functionalized pyrazole compounds .
科学的研究の応用
4-Hydroxy-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in the treatment of infectious diseases and inflammation.
Industry: It is used in the production of dyes, pigments, and as an intermediate in organic synthesis
作用機序
The mechanism of action of 4-Hydroxy-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby reducing inflammation. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
類似化合物との比較
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Known for its anti-inflammatory properties.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Used as an analgesic and antipyretic agent.
4-Hydroxy-2-quinolones: Known for their antimicrobial activities.
Uniqueness: 4-Hydroxy-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its propyl and hydroxy substituents provide distinct properties compared to other pyrazolone derivatives .
特性
分子式 |
C7H12N2O2 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC名 |
4-hydroxy-3-methyl-4-propyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C7H12N2O2/c1-3-4-7(11)5(2)8-9-6(7)10/h11H,3-4H2,1-2H3,(H,9,10) |
InChIキー |
KSKFLZQTHZKLAV-UHFFFAOYSA-N |
正規SMILES |
CCCC1(C(=NNC1=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


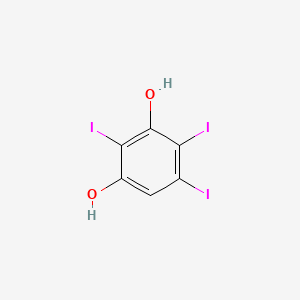
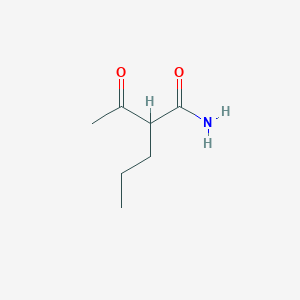


![Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate](/img/structure/B13958341.png)
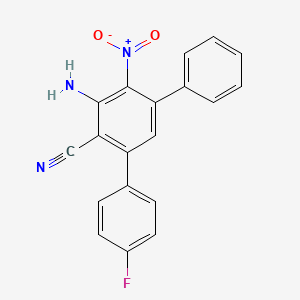
![1-Methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine](/img/structure/B13958358.png)
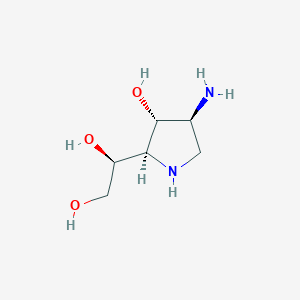
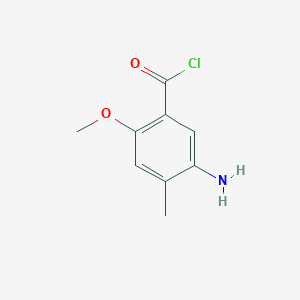
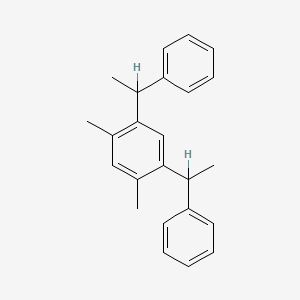
![2-Azaspiro[4.5]decan-8-ylmethanethiol](/img/structure/B13958371.png)
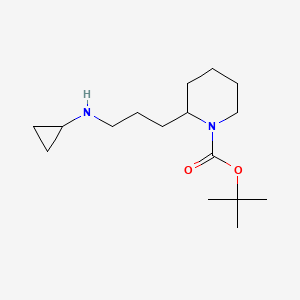
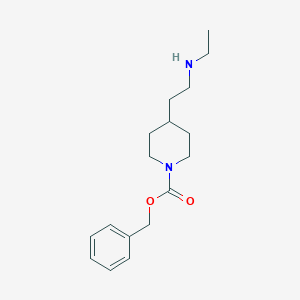
![5-(Bicyclo[2.2.1]hept-5-en-2-yl)isoxazole](/img/structure/B13958384.png)
